
2-Oxetanemethanol, 2,3,3,4,4-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxetanemethanol, 2,3,3,4,4-pentamethyl- is an organic compound with the molecular formula C9H18O2 It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of multiple methyl groups attached to the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanemethanol, 2,3,3,4,4-pentamethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,3,4,4-pentamethyl-3-pentanol with a dehydrating agent to form the oxetane ring. The reaction conditions often include the use of strong acids such as sulfuric acid to facilitate the dehydration process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Oxetanemethanol, 2,3,3,4,4-pentamethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic structures.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Oxetanemethanol, 2,3,3,4,4-pentamethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxetanemethanol, 2,3,3,4,4-pentamethyl- involves its interaction with molecular targets through its functional groups. The oxetane ring and hydroxyl group can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence its reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,3,4,4-Pentamethyl-3-pentanol: A precursor in the synthesis of 2-Oxetanemethanol, 2,3,3,4,4-pentamethyl-.
Oxetane: The parent compound of the oxetane derivatives.
2,2,4,4-Tetramethyl-3-pentanone: A related ketone that can be formed through oxidation reactions.
Uniqueness
2-Oxetanemethanol, 2,3,3,4,4-pentamethyl- is unique due to its highly substituted oxetane ring, which imparts distinct chemical and physical properties. Its multiple methyl groups provide steric hindrance and influence its reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
61266-58-8 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2,3,3,4,4-pentamethyloxetan-2-yl)methanol |
InChI |
InChI=1S/C9H18O2/c1-7(2)8(3,4)11-9(7,5)6-10/h10H,6H2,1-5H3 |
InChI Key |
JRCJQVSMILJXAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC1(C)CO)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


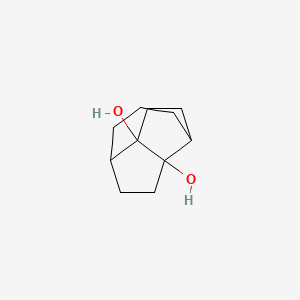
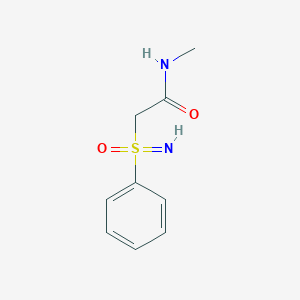
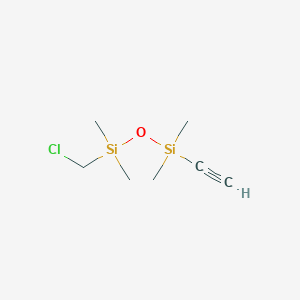
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)
![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)
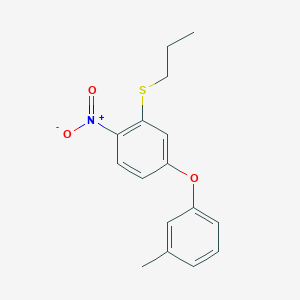

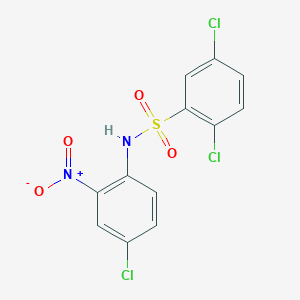
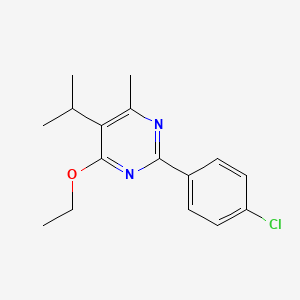
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B14589862.png)

